2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile
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Overview
Description
2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a chlorobenzene ring substituted with a cyano group (-CN) and an oxabicyclo[2.2.1]heptane moiety, which includes an isopropyl group and a methyl group. The presence of these functional groups makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile typically involves multiple steps, starting with the preparation of the oxabicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction involving a suitable diene and a dienophile. Subsequent functionalization steps introduce the isopropyl and methyl groups, followed by the attachment of the chlorobenzene ring and the cyano group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological systems and processes. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the chlorobenzene ring play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include other chlorobenzene derivatives and oxabicyclo[2.2.1]heptane derivatives, but the presence of the cyano group and the specific arrangement of the isopropyl and methyl groups set it apart. These differences contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-11(2)17-8-7-16(3,21-17)15(9-17)20-14-6-4-5-13(18)12(14)10-19/h4-6,11,15H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQYGBSWYCFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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